molecular formula C7H3ClF3N3 B13900328 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B13900328
M. Wt: 221.57 g/mol
InChI Key: IQPQWWAITOWUCW-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 2nd position of the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyrazole with 2-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms with different functional groups .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream substrates. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s trifluoromethyl group enhances its binding affinity and selectivity for the target kinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer distinct electronic properties and enhance its binding affinity for specific molecular targets. This makes it a valuable compound for developing selective kinase inhibitors and other therapeutic agents .

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H3ClF3N3/c8-5-1-2-14-6(12-5)3-4(13-14)7(9,10)11/h1-3H

InChI Key

IQPQWWAITOWUCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)N=C1Cl

Origin of Product

United States

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